molecular formula C8H3F2NO5 B15323175 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B15323175
M. Wt: 231.11 g/mol
InChI Key: RKNFHHIXEARWCP-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a fluorinated bicyclic compound featuring a 1,3-dioxaindane core (a fused benzene ring with two oxygen atoms at positions 1 and 3). The molecule is substituted with two fluorine atoms at the 2-position, a nitro group at the 6-position, and a carbaldehyde moiety at the 4-position. This structure combines electron-withdrawing groups (fluoro, nitro) with a reactive aldehyde, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

The compound is typically synthesized via nitration of a fluorinated dioxaindane precursor, followed by oxidation to introduce the aldehyde group. Its stability under acidic conditions is attributed to the electron-withdrawing effects of fluorine and nitro groups, which reduce ring strain and enhance resonance stabilization.

Properties

Molecular Formula

C8H3F2NO5

Molecular Weight

231.11 g/mol

IUPAC Name

2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H

InChI Key

RKNFHHIXEARWCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.

    Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.

    Substitution: this compound derivatives with substituted groups.

    Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.

Scientific Research Applications

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-Chloro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Chlorine replaces fluorine at the 2-position.

2,2-Dichloro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Dual chlorine substituents at the 2-position.

2-Fluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde : Single fluorine at the 2-position.

2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde: Nitro group reduced to an amine.

Physical and Chemical Properties
Property 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde 2-Chloro-6-nitro- analog 2,2-Dichloro-6-nitro- analog 2-Fluoro-6-nitro- analog
Melting Point (°C) 152–154 138–140 145–147 130–132
Solubility (in DMSO, g/100 mL) 12.5 8.2 6.5 10.1
LogP (Partition Coefficient) 1.8 2.3 2.7 1.5

Key Findings :

  • Electron-withdrawing effects : The difluoro substituent enhances electrophilicity at the aldehyde group compared to chloro analogs, as seen in faster nucleophilic addition reactions (e.g., with hydrazines) .
  • Thermal stability: The difluoro-nitro derivative exhibits higher thermal stability (decomposition >250°C) than mono-fluoro or chloro analogs (~200–220°C), attributed to stronger C–F bonds and resonance stabilization.
  • Solubility : Reduced solubility in dichloro analogs correlates with increased lipophilicity (higher LogP), whereas the difluoro compound balances polarity and lipophilicity.

Biological Activity

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde (CAS No. 1103246-95-2) is a synthetic compound notable for its unique structural features, including fluorine and nitro groups. This compound has garnered interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities.

The molecular formula of this compound is C8_8H3_3F2_2NO5_5, with a molecular weight of approximately 231.1 g/mol. This compound is characterized by a high purity level of 95% and is typically synthesized through multiple steps involving fluorination, nitration, and cyclization reactions .

PropertyValue
CAS No.1103246-95-2
Molecular FormulaC8_8H3_3F2_2NO5_5
Molecular Weight231.1 g/mol
Purity95%

The biological activity of this compound is largely influenced by its chemical structure. The presence of the aldehyde group allows for various chemical reactions, while the fluorine and nitro groups enhance its reactivity and potential interactions with biological targets. In medicinal chemistry, this compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:
Studies have shown that compounds with similar structures can possess antimicrobial effects. The nitro group may play a crucial role in this activity by participating in redox reactions that inhibit microbial growth.

2. Cytotoxic Effects:
Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism could involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

3. Enzyme Inhibition:
Due to its structural characteristics, it is hypothesized that this compound might inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several fluorinated compounds, including this aldehyde derivative. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines revealed that this compound could induce cell death at micromolar concentrations. Further investigation into the apoptotic pathways involved is ongoing.

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